Product packaging for Ashwagandhanolide(Cat. No.:)

Ashwagandhanolide

Cat. No.: B1255375
M. Wt: 975.3 g/mol
InChI Key: OCURLCGFNKYNMO-DHHZIUIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ashwagandhanolide is a bioactive dimeric withanolide isolated from the roots of the medicinal plant Withania somnifera (Ashwagandha) . This natural product features an unusual thioether linkage connecting two withanolide units, a structural characteristic that contributes to its research potential . This compound demonstrates significant growth inhibitory activity against a broad panel of human cancer cell lines, including gastric (AGS), breast (MCF-7), central nervous system (SF-268), colon (HCT-116), and lung (NCI H460) models, with IC50 values ranging from 0.43 to 1.48 μg/mL . Beyond its cytotoxic properties, this compound exhibits anti-inflammatory activity, functioning as an inhibitor of lipid peroxidation and the cyclooxygenase-2 (COX-2) enzyme in vitro . Recent computational studies have highlighted its potential in virology research, suggesting strong binding affinity to key HIV-1 replication enzymes, including protease and reverse transcriptase, indicating a possible mechanism for antiretroviral activity . Molecular docking and dynamics simulations against proteins expressed in breast cancer, such as estrogen receptor alpha (ERα) and topoisomerase II alpha (TOP2A), further suggest stable protein-ligand interactions, underscoring its value as a multi-targeted investigative tool . Presented for research applications, this compound is useful for studies in oncology, virology, and inflammation. It is supplied as a high-purity reagent strictly for laboratory use. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H78O12S B1255375 Ashwagandhanolide

Properties

Molecular Formula

C56H78O12S

Molecular Weight

975.3 g/mol

IUPAC Name

(2R)-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-6-[[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-4,5-dihydroxy-17-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-6-yl]sulfanyl]-4,5-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C56H78O12S/c1-27-21-41(67-49(63)33(27)25-57)29(3)35-9-11-37-31-23-47(55(65)45(61)15-13-43(59)53(55,7)39(31)17-19-51(35,37)5)69-48-24-32-38-12-10-36(30(4)42-22-28(2)34(26-58)50(64)68-42)52(38,6)20-18-40(32)54(8)44(60)14-16-46(62)56(48,54)66/h13-16,29-32,35-42,45-48,57-58,61-62,65-66H,9-12,17-26H2,1-8H3/t29-,30-,31-,32-,35+,36+,37-,38-,39-,40-,41+,42+,45-,46-,47-,48-,51+,52+,53-,54-,55+,56+/m0/s1

InChI Key

OCURLCGFNKYNMO-DHHZIUIOSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)S[C@H]6C[C@H]7[C@@H]8CC[C@@H]([C@]8(CC[C@@H]7[C@@]9([C@]6([C@H](C=CC9=O)O)O)C)C)[C@H](C)[C@H]1CC(=C(C(=O)O1)CO)C)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)SC6CC7C8CCC(C8(CCC7C9(C6(C(C=CC9=O)O)O)C)C)C(C)C1CC(=C(C(=O)O1)CO)C)C)CO

Synonyms

ashwagandhanolide

Origin of Product

United States

Isolation and Structural Elucidation of Ashwagandhanolide

Methodologies for Isolation from Natural Sources

The process of obtaining ashwagandhanolide from Withania somnifera roots typically begins with extraction of the plant biomass, followed by sophisticated purification steps to isolate the target dimeric withanolide.

Advanced Extraction Techniques from Plant Biomass

Extraction is the initial critical step to liberate the desired compounds from the plant material. For Withania somnifera roots, various solvents and techniques can be employed depending on the polarity of the target metabolites. Methanol (B129727) is a commonly used solvent for extracting withanolides from W. somnifera roots. acs.orgnih.gov

Advanced extraction techniques aim to improve efficiency, reduce extraction time, and minimize solvent usage compared to traditional methods like maceration or Soxhlet extraction. While specific advanced techniques used solely for this compound's initial extraction are not extensively detailed in the provided results, general advanced methods for extracting bioactive compounds from plant biomass include microwave-assisted solvent extraction (MASE), ultrasound-assisted solvent extraction (UASE), and supercritical fluid extraction (SFE). contractlaboratory.commdpi.com These methods can offer advantages in terms of solvent amount and extraction time, potentially leading to higher yields. mdpi.com The choice of extraction method and solvent is influenced by the type and water content of the plant material, as well as the polarity of the compounds being targeted. mdpi.com

In the case of this compound, extraction of W. somnifera roots with methanol has been reported, yielding a crude extract. acs.org This extract is then typically subjected to further processing, such as defatting with hexane (B92381), before chromatographic separation. acs.org

Chromatographic Purification Strategies for Dimeric Withanolides

Purification of dimeric withanolides like this compound from crude plant extracts requires effective chromatographic techniques to separate them from other numerous plant constituents, including monomeric withanolides, alkaloids, flavonoids, and saponins. mdpi.comnih.govinformaticsjournals.co.intechnologynetworks.com

Column chromatography is a key method used in the purification process. In one reported isolation of this compound, the ethyl acetate-soluble fraction of the methanol extract of W. somnifera roots was subjected to silica (B1680970) gel column chromatography. acs.org Elution with mixtures of hexane and ethyl acetate (B1210297) allowed for the separation of different fractions. acs.org Further purification steps, often involving techniques like High-Performance Liquid Chromatography (HPLC), are typically necessary to obtain pure dimeric withanolides. researchgate.net Diaion HP-20 column chromatography has also been mentioned in the context of quantifying glycosidic fractions in W. somnifera root extract, suggesting its utility in separating different classes of compounds. nih.gov

The purification of dimeric withanolides presents a greater challenge compared to monomeric forms due to their higher molecular weight and potentially more complex interactions with stationary phases. The specific strategies employed, such as the choice of stationary phase, mobile phase gradient, and detection methods, are optimized to achieve high purity of the target dimeric compound.

Spectroscopic Characterization and Elucidation of Unique Structural Features

Once isolated, the structure of this compound was determined using a combination of advanced spectroscopic techniques. acs.orgacs.org

Application of Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods provide crucial information about the molecular structure, functional groups, and connectivity of a compound. For this compound, detailed spectroscopic evaluation was performed. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H NMR and ¹³C NMR) and 2D techniques (such as ¹H-¹H COSY, HMQC, and HMBC), is indispensable for determining the carbon-carbon and carbon-hydrogen frameworks and the relative positions of atoms. acs.orgusc.edursc.orgresearchgate.net The ¹³C NMR spectrum of this compound notably showed a total of 28 carbon signals, which was a key indicator that the compound is a symmetrical dimer. acs.org

Mass spectrometry (MS), particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), provides information about the molecular weight and fragmentation pattern of the compound, helping to confirm its molecular formula and providing clues about its substructures. usc.edusciencepublishinggroup.com High-resolution MS can accurately determine the exact mass. rsc.orgnih.gov

Other spectroscopic techniques, such as Infrared (IR) spectroscopy, can provide information about the presence of specific functional groups, although they may not fully elucidate the complex structure on their own. researchgate.net UV-Vis spectroscopy can also be used, particularly in conjunction with chromatography (e.g., HPLC-UV), for detection and quantification. researchgate.net

The combination of these techniques, particularly comprehensive 2D NMR data, is essential for the reliable elucidation of complex natural product structures like this compound. rsc.orgresearchgate.netrsc.org

Confirmation of the Dimeric Thiowithanolide Framework and Thioether Linkage

The spectroscopic data obtained for this compound were critical in establishing its unique structural features: its dimeric nature, its classification as a thiowithanolide, and the presence of an unusual thioether linkage. acs.orgacs.orgrsc.org

The observation of 28 carbon signals in the ¹³C NMR spectrum strongly suggested that this compound is a symmetrical dimer, meaning it is formed from two identical or nearly identical monomeric units. acs.org

The classification as a thiowithanolide indicates the presence of a sulfur atom within the withanolide framework. The detailed analysis of NMR data, including the chemical shifts and coupling patterns, provided evidence for the location and nature of this sulfur atom. Specifically, upfield shifts observed for the C-6 proton and carbon signals were indicative of the withanolide units being linked through a sulfur atom between the C-6 and C-6' positions (6-C-S-C-6'). acs.org

Confirmation of this unusual thioether linkage was achieved through the comprehensive interpretation of 2D NMR data, such as HMBC correlations, which show long-range couplings between protons and carbons, helping to connect different parts of the molecule and confirm the proposed connectivity. acs.org The isolation and characterization of this compound marked the first instance of a dimeric withanolide with a thioether linkage being found in Withania somnifera. acs.org While thiowithanolides are rare, other examples, such as withaperuvin (B14450099) H from Physalis peruviana, have been reported to contain a thioether functionality, albeit at a different position. acs.org

The structural elucidation of this compound through these advanced spectroscopic methods confirmed its novel dimeric thiowithanolide framework and the presence of the distinctive thioether linkage, highlighting the complexity and diversity of compounds found in Withania somnifera.

Data Table: Selected Spectroscopic Data for this compound

Based on the information from the search results, a representative table illustrating the type of data used for structural elucidation can be presented. Specific chemical shift values were mentioned in one source acs.org, but a full, interactive table with all assignments is beyond the scope of this response and the provided search snippets. The table below illustrates the type of data obtained from NMR.

Spectroscopic TechniqueInformation Provided for this compoundKey Finding Related to StructureSource(s)
¹H NMR Chemical shifts (δH), multiplicities, coupling constants (J).Information on proton environments and connectivity. acs.orgusc.edu
¹³C NMR Chemical shifts (δC).Number of unique carbon environments (28 signals). acs.orgusc.edu
DEPT Differentiation of CH₃, CH₂, CH, and quaternary carbons.Confirmation of carbon types. acs.org
¹H-¹H COSY Correlations between coupled protons.Connectivity of adjacent protons. acs.orgrsc.org
HMQC (or HSQC) Correlations between protons and the carbons they are directly attached to.Direct C-H connectivity assignments. acs.orgrsc.orgresearchgate.net
HMBC Long-range correlations between protons and carbons (typically 2-3 bonds).Connectivity across multiple bonds, crucial for linking structural fragments and confirming the thioether linkage. acs.orgrsc.orgresearchgate.net
Mass Spectrometry Molecular ion peak, fragmentation pattern.Molecular weight, elemental composition (with high-resolution MS). usc.edursc.orgsciencepublishinggroup.com

Detailed Research Findings Highlight:

The research leading to the isolation and characterization of this compound by Subbaraju et al. (2006) was significant as it reported the first dimeric withanolide from Withania somnifera featuring a thioether linkage. acs.orgacs.orgrsc.org The detailed spectroscopic analysis, particularly the interpretation of NMR data, provided conclusive evidence for the proposed dimeric structure and the unusual sulfur-mediated connection between the two withanolide units at the C-6 positions. acs.org This finding expanded the known chemical diversity of withanolides found in W. somnifera.

Biosynthesis and Metabolic Engineering of Withanolides in Withania Somnifera

Investigation of Withanolide Biosynthetic Pathways

Elucidation of the Mevalonate (B85504) (MVA) Pathway Contribution

Role of the Methylerythritol Phosphate (B84403) (MEP) Pathway in Precursor Formation

The MEP pathway, located in the plastids, serves as an alternative route for isoprenoid biosynthesis and is typically associated with the production of monoterpenes, diterpenes, and carotenoids. nih.govresearchgate.net In the context of withanolide biosynthesis, the MEP pathway also contributes to the pool of isoprenoid precursors. nih.govoup.comfrontiersin.orgtandfonline.com The first committed step in the MEP pathway involves the condensation of pyruvate (B1213749) with D-glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.govtandfonline.com Subsequently, DXP is converted to 2-C-methyl-D-erythritol-4-phosphate (MEP) by DXP reductoisomerase (DXR). frontiersin.orgtandfonline.com While the MVA pathway appears to play a major role, the MEP pathway has been established to contribute significantly (about 25-30%) to withanolide precursor isoprenoids in W. somnifera. nih.govtandfonline.com

Enzymatic Steps and Genetic Regulation in Withanolide Biogenesis

The biosynthesis of withanolides involves a series of enzymatic steps, and the genes encoding these enzymes are subject to complex genetic and transcriptional regulation. nih.govoup.com

Identification and Characterization of Key Biosynthetic Enzymes

More recently, a sterol Δ24-isomerase (24ISO), a paralog of DWF1, has been identified as a key enzyme catalyzing the first committed step in withanolide biosynthesis. pnas.orgpnas.orgnih.gov This enzyme catalyzes the isomerization of 24-methylenecholesterol (B1664013) to 24-methyldesmosterol. pnas.orgnih.gov The identification of 24ISO provides a starting point for elucidating the downstream pathway of withanolide biosynthesis. pnas.orgpnas.org

Analysis of Gene Expression and Transcriptional Regulation of Pathway Genes

Studies on gene expression have provided insights into the regulation of withanolide biosynthesis. The expression levels of genes encoding key enzymes like CAS, DXR, HMGR, and SMT have been examined in different growth phases and under various conditions in W. somnifera. frontiersin.org Higher expression levels of WsFPPS have been observed in young leaves, correlating with enhanced withanolide biosynthesis in these tissues. nih.gov HMGR has shown high fold change differences in expression, suggesting its significant role. frontiersin.org Transcriptional modulations of putative genes involved in withanolide biosynthesis reveal the presence of complex regulatory mechanisms. oup.com Virus-induced gene silencing (VIGS) studies targeting key genes have demonstrated differential impacts on total and specific withanolide accumulation, further highlighting the importance of transcriptional regulation. oup.com For instance, silencing of WsHMGR and WsFPPS led to reduced levels of total withanolides and specific compounds like withanolide D. oup.com Recent research has also identified WRKY1 as a transcription factor potentially controlling the expression of important genes in the phytosterol pathway, including squalene (B77637) synthase and squalene epoxidase, thereby influencing withanolide biosynthesis. mdpi.com

Biotechnological Interventions for Enhanced Withanolide Production

Given the pharmaceutical importance of withanolides, considerable effort has been directed towards developing biotechnological interventions to enhance their production in W. somnifera. nih.govnih.govmdpi.com These approaches include in vitro culture techniques, metabolic engineering, and synthetic biology. mdpi.comnih.govmdpi.com

In vitro culture methods, such as cell suspension and hairy root cultures, offer controlled environments for optimizing metabolite production. mdpi.comnih.govmdpi.com Agrobacterium-mediated gene transfer has been utilized to modify secondary metabolite biosynthesis pathways in plant cell cultures. mdpi.com Overexpression of key pathway genes is a promising strategy. For example, transgenic cell lines of W. somnifera overexpressing squalene synthase showed a significant increase in both squalene synthase activity and total withanolide content. tandfonline.comtandfonline.com

Metabolic engineering aims to redirect metabolic flux towards enhanced withanolide production by targeting decisive branch points in the pathway. nih.gov This requires a comprehensive understanding of the complete genetic architecture of withanolide biosynthesis, including enzymatic and regulatory genes. nih.gov While the pathway is still being fully elucidated at the molecular level, the identification of key enzymes like 24ISO provides targets for manipulation. pnas.orgpnas.orgnih.gov

Synthetic biology approaches, including the use of heterologous systems like yeast and bacteria, are being explored for the production of engineered withanolides. mdpi.comnih.gov Reconstituting parts of the withanolide biosynthetic pathway in yeast has led to the identification of enzymes involved in the formation of key intermediates. biorxiv.orgbiorxiv.org Gene editing techniques like CRISPR-Cas9 also offer avenues for the control and modification of the withanolide biosynthesis pathway. nih.gov

Elicitation, using biotic or abiotic agents, is another strategy employed in in vitro cultures to trigger the plant's natural defense mechanisms and enhance the production of secondary metabolites, including withanolides. nih.gov Precursor feeding, although sometimes limited by a lack of detailed understanding of metabolic pathways, is also a potential biotechnological strategy. nih.gov

Optimization of In Vitro Plant Cell and Tissue Culture Systems

In vitro culture techniques offer significant advantages for the production of secondary metabolites by providing a controlled environment to optimize factors influencing metabolite production, such as light, temperature, nutrient availability, and hormonal balance. nih.gov Different in vitro techniques, including cell suspension culture, hairy root culture, micropropagation, regeneration, and organogenesis, have been employed for withanolide production in W. somnifera. nih.govfrontiersin.orgnih.gov Hairy root cultures, induced by Agrobacterium rhizogenes, have shown promise for large-scale production due to their rapid growth, genetic stability, and ability to accumulate significant amounts of withanolides. nih.govfrontiersin.orgnih.gov

Optimization of the culture medium is crucial for enhancing withanolide production. Studies have shown that supplementing MS media with optimized concentrations of plant growth regulators (PGRs) like IAA and BA can lead to maximum withanolide yields. nih.gov The nutrient composition, including nitrogen sources like nitrate (B79036) and ammonium (B1175870) ions, also impacts the metabolic pathway and withanolide accumulation. nih.gov For instance, a study demonstrated that optimized additive concentrations of L-glutamine in combination with picloram (B1677784) and Kn resulted in the highest biomass and withanolide production in W. somnifera. nih.gov Sucrose concentration has also been found to be optimal at 2% for both biomass and secondary metabolite formation in adventitious roots. nih.gov

Data from research indicates that different in vitro culture systems can yield varying amounts of withanolides. While callus and suspension cultures have historically shown lower levels, recent efforts have detected withanolides in these systems. researchgate.net Adventitious root cultures treated with specific elicitors have demonstrated significantly increased withanolide production compared to untreated cultures. scienceopen.com

Application of Elicitation Strategies for Secondary Metabolite Augmentation

Elicitation, the use of biotic or abiotic factors to stimulate secondary metabolite production, is an effective method to improve withanolide accumulation in W. somnifera cell and organ cultures. plos.orgmdpi.comresearchgate.net Various elicitors, including chitosan (B1678972), methyl jasmonate (MeJ), and salicylic (B10762653) acid (SA), have been investigated for their effects on withanolide production. nih.govscienceopen.complos.orgmdpi.com

Studies have shown that both biotic elicitors, such as fungal cell homogenates (e.g., A. alternata, F. solani, V. dahliae, and P. indica), and abiotic elicitors, such as chitosan and aluminum chloride, can enhance withanolide synthesis. nih.govplos.orgresearchgate.net Specifically, chitosan has been reported to significantly increase withanolide synthesis in adventitious root cultures. nih.gov The combined treatment of chitosan and squalene (a precursor) has resulted in significantly higher total withanolide concentrations in both shake-flask and bioreactor cultures compared to control treatments. nih.govplos.orgnih.govmdpi.com

Research findings highlight the effectiveness of specific elicitors and their optimal concentrations and exposure times. For example, foliar application of chitosan (100 ppm) resulted in a significant increase in withanolide A content. nih.gov Similarly, treatment of adventitious root cultures with 150 µM SA for 4 hours led to substantial increases in withanolide A, withanolide B, withaferin A, and withanone (B1683312) production. scienceopen.com Methyl jasmonate treatment has also been shown to increase the transcript levels of key withanolide biosynthetic genes. researchgate.net

The following table summarizes some research findings on the effect of elicitors on withanolide production:

Elicitor/TreatmentCulture TypeKey Withanolides AffectedObserved EffectSource
Salicylic Acid (SA)Adventitious RootsWithanolide A, B, Withaferin A, WithanoneMarkedly increased production nih.govscienceopen.com
Methyl Jasmonate (MeJ)Adventitious RootsWithanolides (general)Improved production nih.govmdpi.com
ChitosanAdventitious RootsWithanolides (general)Greatly increased synthesis nih.gov
Chitosan (100 mg/l) + Squalene (6 mM)Cell SuspensionTotal Withanolides (incl. A, B, Withaferin A, Withanone)Significantly higher concentrations (2.13-fold in shake-flask, 1.66-fold in bioreactor) plos.orgnih.govmdpi.com
Fungal cell homogenatesCell SuspensionWithanolides (general)Significant enhancement nih.gov
Chitosan (100 ppm) (foliar spray)Whole Plant (foliar)Withanolide A0.460 mg/g DW (vs 0.061 mg/g DW in control) nih.gov
Jasmonic Acid (50 ppm) (foliar spray)Whole Plant (foliar)Withaferin A0.570 mg/g DW (vs 0.067 mg/g DW in control) (8.5-fold increase) nih.gov

Genetic Engineering and Pathway Manipulation for Biosynthesis Improvement

Genetic engineering and the manipulation of biosynthetic pathways offer powerful tools to improve withanolide production in W. somnifera. frontiersin.orgnih.gov Understanding the genes and enzymes involved in the withanolide biosynthetic pathway is crucial for these approaches. frontiersin.orgnih.govfrontiersin.orgnih.gov

The biosynthesis of the triterpenoid (B12794562) backbone of withanolides originates from isoprene (B109036) units, synthesized via the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. oup.comnih.govtandfonline.com Key regulatory genes involved in directing the isoprenoidal flux towards withanolide biosynthesis have been identified, including WsDXS, WsDXR, WsHMGR, and WsFPPS. oup.comnih.gov Cycloartenol (B190886) synthase (CAS) and sterol methyltransferase (SMT) genes are also important intermediates in the synthesis of withanolides. nih.gov

Agrobacterium-mediated gene transfer has been widely used to enhance secondary metabolite production, including withanolides, by modifying biosynthetic pathways. nih.govmdpi.com For example, overexpression of the squalene synthase gene, a key regulatory gene in the withanolide biosynthetic pathway, in transgenic cell lines of W. somnifera resulted in a significant increase in squalene synthase activity and withanolide content. tandfonline.com Overexpression of WsWRKY1, a transcription factor, has been shown to control the expression of important genes in the phytosterol pathway, such as squalene synthase and squalene epoxidase, impacting triterpenoid compound synthesis. nih.govmdpi.com

Recent research has focused on identifying and characterizing cytochrome P450 monooxygenases (CYP450s) and other enzymes involved in specific steps of withanolide biosynthesis. biorxiv.orgbiorxiv.orgplos.org For instance, studies have identified CYP87G1, CYP88C7, and CYP749B2 as enzymes involved in the initial oxidative steps leading to a lactone ring-containing intermediate. biorxiv.orgbiorxiv.org Another CYP450, CYP88C10, along with a sulfotransferase, is involved in forming the characteristic withanolide A-ring structure. biorxiv.org Overexpression of WsCYP76 improved withanolide A production, while overexpression of WsCYP749B1 significantly increased both withanolide A and B levels. mdpi.com Silencing of WsCYP71B10 decreased withanolide B content. mdpi.com

Genome sequencing of W. somnifera has led to the discovery of withanolide biosynthetic gene clusters, providing further targets for metabolic engineering. biorxiv.orgbiorxiv.org Reconstituting these pathways in heterologous hosts like yeast (Saccharomyces cerevisiae) and Nicotiana benthamiana is helping to elucidate the precise enzymatic reactions and regulatory mechanisms involved in withanolide biosynthesis, paving the way for efficient biomanufacturing. nih.govbiorxiv.orgbiorxiv.org

Transcription factors such as WRKY, MYB, and MYC2 are also being investigated for their roles in regulating secondary metabolism and withanolide production, particularly under stress conditions or in response to elicitors like methyl jasmonate. mdpi.comresearchgate.net

Gene/EnzymePathway RoleObserved Effect of ManipulationSource
Squalene SynthaseKey regulatory enzyme in withanolide biosynthetic pathwayOverexpression increased enzyme activity and withanolide content tandfonline.com
WsWRKY1Transcription factor controlling phytosterol pathway genesOverexpression increased triterpenoid synthesis; silencing decreased phytosterol and withanolide levels nih.govmdpi.com
WsCYP76Cytochrome P450Overexpression improved withanolide A production mdpi.com
WsCYP749B1Cytochrome P450Overexpression significantly increased withanolide A and B levels mdpi.com
WsCYP71B10Cytochrome P450Silencing decreased withanolide B content mdpi.com
CYP87G1, CYP88C7, CYP749B2Involved in initial oxidative steps of withanolide biosynthesisProduce lactone ring intermediate when co-expressed in heterologous systems biorxiv.orgbiorxiv.org
CYP88C10Involved in forming the withanolide A-ring structureWorks with a sulfotransferase for A-ring formation biorxiv.org
SulfotransferaseInvolved in forming the withanolide A-ring structureIdentified as a core pathway enzyme biorxiv.org
CAS, SMT, DXR, HMGREnzymes in MVA/MEP and intermediate pathways for withanolide biosynthesisDifferential expression observed in different plant phases; involved in withanolide synthesis oup.comnih.gov

Chemical Synthesis and Derivatization Strategies for Ashwagandhanolide

Development of Total Synthesis Approaches for Ashwagandhanolide Analogs

The total synthesis of withanolides and their analogs is a formidable challenge due to the high degree of polyoxygenation and stereochemical complexity of their carbocyclic skeletons and side chains. researchgate.net Despite these difficulties, significant progress has been made, driven by the need to provide reliable sources of these compounds for biological research, independent of often inefficient plant isolation. researchgate.netchemrxiv.org

Researchers have successfully developed divergent synthetic routes that allow for the creation of multiple withanolide analogs from a common intermediate. researchgate.netchemrxiv.org One notable approach commences with a protecting group-free diastereoselective 1,2-addition of 1,3-dithiane (B146892) to pregnenolone, a readily available steroid starting material. chemrxiv.org This is followed by a sequence of reactions including an Oppenauer oxidation to form a key enone intermediate. chemrxiv.org A hallmark of modern withanolide synthesis is the use of late-stage functionalizations to introduce structural diversity. A bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence has been a particularly effective strategy. researchgate.net

For instance, the total synthesis of analogs of Withanolide F has been pursued, involving an acetylation-oxidation-elimination sequence. The exploration of different synthetic pathways has also led to the creation of novel analogs, such as those achieved through the isomerization of double bonds within the steroidal rings. These total synthesis efforts are crucial as they not only provide access to the natural products themselves but also open avenues to previously inaccessible analogs for further investigation. chemrxiv.org The synthesis of Withanolide A, for example, has been achieved through a route featuring key steps like a Corey–Seebach homologation, a vinylogous aldol (B89426) reaction, and a late-stage Wharton transposition. researchgate.net

Semi-synthetic Modifications and Chemical Derivatization of Withanolide Scaffolds

Semi-synthesis, starting from naturally isolated withanolides like Withaferin A (WA), represents a more direct approach to generating a diverse library of analogs. mdpi.combohrium.com The inherent reactivity of the withanolide scaffold, which often includes an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide, and a lactone side chain, provides multiple handles for chemical modification. mdpi.comresearchgate.net

Common derivatization strategies include:

Acylation: The hydroxyl groups at positions C-4, C-19, and C-27 are frequent targets for acylation (acetylation). mdpi.comresearchgate.net Selective acylation can be controlled by reaction conditions, allowing for the generation of mono-, di-, or tri-substituted derivatives. mdpi.com For example, acetylation of the C-27 primary hydroxyl group has been shown to enhance certain biological activities without increasing cytotoxicity. researchgate.netacs.org

Epoxide Ring Modification: The 5β,6β-epoxy group is a key functional feature. Its modification, such as conversion to a thiirane (B1199164) or cleavage to form diols, has been explored to create analogs with altered activity profiles. researchgate.netresearchgate.net The β-orientation of this epoxide has been shown to be important for activity. mdpi.com

Michael Addition: The α,β-unsaturated ketone in ring A is susceptible to Michael addition, allowing for the introduction of various substituents at the C-3 position. mdpi.com

Other Modifications: Researchers have also explored microbial transformation to introduce new hydroxyl groups and the creation of fused heterocyclic rings, such as spiro-pyrrolizidino-oxindoles, through cycloaddition reactions. researchgate.netnih.gov

These semi-synthetic efforts have produced numerous derivatives, such as acetylated and hydroxylated analogs of withalongolide A and WA, which have been instrumental in probing the structure-activity relationships of this compound class. nih.govnih.gov

Exploration of Synthetic Accessibility for Structure-Activity Relationship Investigations

The primary goal of developing both total and semi-synthetic routes is to facilitate robust structure-activity relationship (SAR) studies. By systematically modifying the withanolide scaffold and evaluating the resulting analogs, researchers can identify the key structural features required for a desired biological effect. nih.gov

SAR studies have revealed several critical insights:

Ring A: The presence of a 2-en-1-one system in ring A is often considered essential for potent activity. researchgate.netnih.gov

Ring B: The 5β,6β-epoxy functionality is a significant contributor to the biological profile of many withanolides. mdpi.comnih.gov

C-4 Position: The substituent at C-4 has a direct impact on activity. A hydroxyl group at this position can enhance activity, while its conversion to a ketone may reduce it. mdpi.comnih.gov

Side Chain: The unsaturated lactone side chain is another critical element for the biological function of many withanolides. nih.gov

Hydroxylation/Acetylation: The introduction or acetylation of hydroxyl groups at various positions (e.g., C-12, C-15, C-27) can either increase or decrease activity, demonstrating that subtle structural changes can have profound effects. researchgate.netacs.org For example, introducing a β-OH group at C-12 or C-15 has been found to decrease activity. researchgate.netacs.org

The ability to create a wide array of analogs through scalable and divergent synthetic strategies is paramount for conducting thorough SAR investigations. chemrxiv.org This knowledge, in turn, guides the design of new, more potent, and selective therapeutic agents based on the this compound scaffold. acs.orgnih.gov

Investigation of Molecular and Cellular Mechanisms of Action in Vitro and Computational Studies

Cellular Proliferation and Growth Inhibition Studies (In Vitro Cell Lines)

Antiproliferative Effects Across Various Human Cancer Cell Lines (e.g., Gastric, Breast, CNS, Colon, Lung)

Ashwagandhanolide has demonstrated the ability to inhibit the proliferation of various human cancer cell lines in in vitro studies. These include cell lines derived from gastric (AGS), breast (MCF-7), central nervous system (SF-268), colon (HCT-116), and lung (NCI H460) cancers. researchgate.netnih.govacs.org Research indicates that this compound was most effective against the human gastric cancer cell line (AGS) compared to the CNS, colon, breast, and lung cancer cell lines tested. researchgate.net

Analysis of Dose-Dependent Inhibitory Potency

The inhibitory effect of this compound on cancer cell proliferation has been observed to be dose-dependent. researchgate.netnih.gov Studies utilizing the MTT cell viability assay have determined the concentrations at which this compound inhibits 50% of cell growth (IC50) in various cell lines. For AGS, MCF-7, SF-268, HCT-116, and NCI H460 tumor cells, the IC50 values of this compound were reported to be in the range of 0.43 to 1.48 µg/mL. nih.govacs.org Specifically, the IC50 values were 0.43 µg/mL for AGS, 1.45 µg/mL for MCF-7, 0.84 µg/mL for SF-268, 1.25 µg/mL for HCT-116, and 1.48 µg/mL for NCI H460 tumor cells. acs.org

Here is a summary of the IC50 values:

Cancer Cell LineIC50 (µg/mL)
Gastric (AGS)0.43
Breast (MCF-7)1.45
Central Nervous System (SF-268)0.84
Colon (HCT-116)1.25
Lung (NCI H460)1.48

Molecular Target Identification through Computational Approaches

Molecular Docking Simulations with Specific Protein Targets (e.g., ERα, 17β-HSD1, TOP2A, p73 Tetramerization Domain)

Molecular docking simulations have been employed to identify potential protein targets of this compound, particularly in the context of breast cancer. These studies have suggested that this compound has the potential to inhibit proteins such as estrogen receptor alpha (ERα), 17-beta-hydroxysteroid dehydrogenase type 1 (17β-HSD1), topoisomerase II alpha (TOP2A), and the p73 tetramerization domain. nih.govresearchgate.netplos.org These proteins are expressed during breast cancer progression. researchgate.netplos.org Molecular docking analysis has shown that this compound exhibited favorable binding energy scores with these target proteins. plos.org The analysis of interactions between this compound and these proteins has revealed the amino acid residues involved in the formation of stable protein-inhibitor complexes. plos.orgplos.org

Molecular Dynamics Simulations for Ligand-Protein Binding Stability and Interactions

Molecular dynamics (MD) simulations have been conducted to further investigate the stability and interactions of this compound when bound to target proteins like ERα, 17β-HSD1, TOP2A, and the p73 tetramerization domain. nih.govresearchgate.netplos.org The results from these simulations have suggested that this compound remained within the binding cavity of these four targeted proteins throughout the simulation period. nih.govresearchgate.net This indicates that this compound contributes favorably towards forming stable protein-ligand complexes with these targets. nih.govresearchgate.net MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. ugent.beirbbarcelona.org

Enzymatic Activity Modulation

In addition to its antiproliferative effects, this compound has been shown to modulate the activity of certain enzymes in vitro. Studies have reported that this compound inhibited the activity of the enzyme cyclooxygenase-2 (COX-2). nih.govacs.orgnih.gov At a concentration of 100 µg/mL, this compound inhibited the COX-2 enzyme by 60%. researchgate.netacs.org However, it did not show activity against the COX-1 enzyme at the same concentration. acs.orgnih.gov this compound has also been reported to inhibit lipid peroxidation in vitro. researchgate.netnih.govacs.org At a concentration of 100 µg/mL, it inhibited lipid peroxidation by 65%. researchgate.netacs.org Furthermore, this compound has been shown to suppress TNF-induced NF-κB activation. researchgate.netnih.govfao.org

In Vitro Inhibition of Lipid Peroxidation

This compound has demonstrated inhibitory activity against lipid peroxidation in vitro nih.govresearchgate.net. Lipid peroxidation is a process where free radicals damage lipids, leading to cellular injury and dysfunction. Studies have shown that this compound can significantly inhibit this process. For instance, at a concentration of 100 µg/mL, this compound inhibited lipid peroxidation by 65% in an in vitro assay researchgate.net. This suggests a potential antioxidant mechanism for this compound.

Modulation of Cyclooxygenase-2 (COX-2) Enzyme Activity

Modulation of enzyme activity, particularly cyclooxygenase-2 (COX-2), is another mechanism investigated for this compound nih.govresearchgate.netresearchgate.net. COX-2 is an enzyme involved in the synthesis of prostaglandins, which play a key role in inflammation and pain. In vitro studies have indicated that this compound can inhibit the activity of the COX-2 enzyme. At a concentration of 100 µg/mL, this compound showed 60% inhibition of the COX-2 enzyme researchgate.net. Another study also reported that this compound inhibited cyclooxygenase-2 activity nih.gov.

Table 1: In Vitro Inhibition of Lipid Peroxidation and COX-2 by this compound

MechanismConcentrationInhibition PercentageSource
Lipid Peroxidation100 µg/mL65% researchgate.net
Cyclooxygenase-2 (COX-2)100 µg/mL60% researchgate.net

Unraveling Intracellular Signaling Pathway Modulation

Investigations into the intracellular signaling pathways modulated by this compound have revealed effects on key regulatory networks.

Effects on Nuclear Factor-kappa B (NF-κB) Activation Pathways

This compound has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway researchgate.netresearchgate.net. NF-κB is a transcription factor complex that plays a critical role in regulating the expression of genes involved in inflammation, immune response, and cell survival wikipedia.org. Studies have demonstrated that this compound can suppress the activation of NF-κB. Specifically, this compound completely suppressed TNF-induced NF-κB activation when tested at a concentration of 100 µM researchgate.netresearchgate.net. This inhibition of NF-κB activation suggests a potential anti-inflammatory mechanism.

Induction of Apoptotic Pathways in Cellular Models

Research has explored the potential of this compound to induce apoptotic pathways in cellular models, particularly in the context of cancer cells nih.govresearchgate.nettandfonline.comtandfonline.com. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or abnormal cells. This compound has demonstrated growth inhibitory effects against various human cancer cell lines in vitro nih.govresearchgate.nettandfonline.comtandfonline.com. These include human gastric (AGS), breast (MCF-7), central nervous system (SF-268), colon (HCT-116), and lung (NCI H460) cancer cell lines nih.govresearchgate.nettandfonline.comtandfonline.com. The IC₅₀ values (concentration required for 50% inhibition of cell growth) for this compound against these cell lines were reported to be in the range of 0.43-1.48 µg/mL nih.govresearchgate.nettandfonline.comtandfonline.com. While these findings indicate that this compound can inhibit the proliferation of cancer cells, suggesting the involvement of mechanisms such as apoptosis, detailed studies specifically delineating the precise apoptotic pathways triggered by this compound in these models are less extensively characterized in the provided sources compared to other related compounds like Withaferin A.

Table 2: In Vitro Growth Inhibition of Cancer Cell Lines by this compound

Cancer Cell LineIC₅₀ Range (µg/mL)Source
Human gastric (AGS)0.43-1.48 nih.govresearchgate.net
Breast (MCF-7)0.43-1.48 nih.govresearchgate.net
Central nervous system (SF-268)0.43-1.48 nih.govresearchgate.net
Colon (HCT-116)0.43-1.48 nih.govresearchgate.net
Lung (NCI H460)0.43-1.48 nih.govresearchgate.net

Interactions with Cytoskeletal and Other Cellular Proteins (e.g., Vimentin (B1176767) Fragmentation)

Investigations into the interactions of Withania somnifera compounds with cytoskeletal and other cellular proteins have been conducted. While other withanolides, such as Withaferin A, have been shown to interact with and induce fragmentation of proteins like vimentin, contributing to their biological effects, specific detailed research focusing on the direct interactions of this compound with cytoskeletal proteins like vimentin and the resulting fragmentation is not prominently featured in the provided search results. Research in this area has primarily focused on other constituents of Withania somnifera.

Advanced Analytical Methodologies for Ashwagandhanolide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of withanolide analysis, enabling the separation of individual compounds from the complex matrix of plant extracts. Various chromatographic methods are utilized, each with distinct advantages in terms of resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of withanolides due to its high resolution and suitability for non-volatile compounds. waters.com Reversed-phase HPLC, often using a C18 column, is the most common approach. researchgate.net A gradient elution with a mobile phase typically consisting of water (often with an acid modifier like acetic or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is employed to achieve separation of the various withanolides present in an extract. researchgate.netcimap.res.in

Detection Methods:

Ultraviolet (UV) and Diode Array Detection (DAD)/Photodiode Array (PDA): Withanolides exhibit a characteristic UV absorption maximum between 220-230 nm, making UV detection a straightforward and robust method for quantification. researchgate.netcimap.res.innih.gov DAD or PDA detectors offer the advantage of acquiring the entire UV spectrum for each peak, which aids in peak purity assessment and compound identification by comparing the spectra with that of a reference standard. cimap.res.innih.gov

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the chromophoric properties of the analyte. It is particularly useful for detecting withanolides that may have weak UV absorption. However, ELSD is generally less sensitive than UV detection for withanolides. cimap.res.in One study found that for withanolide analysis, the limit of detection (LOD) and limit of quantification (LOQ) values were higher with ELSD compared to PDA, indicating lower sensitivity. cimap.res.in

A study successfully developed an HPLC method for the simultaneous analysis of nine withanolides, utilizing both PDA and ELSD for detection. The method was validated for various parameters, demonstrating its suitability for the analysis of leaf and root tissues of Withania somnifera. cimap.res.in Another study utilized an Alliance iS HPLC System for the separation and quantification of six active compounds in ashwagandha samples and supplements, meeting the System Suitability Testing (SST) requirements. waters.com

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique valued for its simplicity, cost-effectiveness, and high throughput, making it ideal for the qualitative and quantitative analysis of withanolides in herbal raw materials and formulations. researchgate.netbpasjournals.comnih.gov This method allows for the simultaneous analysis of multiple samples on a single plate, which is a significant advantage for quality control purposes. bpasjournals.com

In HPTLC, samples are applied to a high-performance silica (B1680970) gel plate (the stationary phase), and the plate is developed in a chamber containing a suitable solvent system (the mobile phase). A common mobile phase for separating withanolides is a mixture of toluene, ethyl acetate (B1210297), and formic acid in various ratios. bpasjournals.comnih.gov After development, the separated bands are visualized under UV light and quantified using a densitometer. nih.gov The identity of the compounds can be confirmed by comparing their retardation factor (Rf) values and UV-Vis spectra with those of authentic standards. nih.govnih.gov

Several validated HPTLC methods have been developed for the simultaneous quantification of key withanolides like withaferin A, withanolide A, and withanone (B1683312). nih.govnih.gov These methods have been shown to be sensitive, selective, and robust, adhering to International Conference on Harmonisation (ICH) guidelines. nih.gov For instance, one study reported a method with a linear working concentration range of 66-330 ng/band for three key withanolides. nih.gov Another developed a method for six metabolites with linearity in the range of 50-1000 ng/band for most compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique primarily used for the analysis of volatile and semi-volatile compounds. While withanolides themselves are generally non-volatile and thus not directly amenable to GC-MS analysis without derivatization, GC-MS plays a crucial role in the comprehensive metabolic profiling of Withania somnifera. nih.govsemanticscholar.org

GC-MS analysis of W. somnifera extracts can identify a wide range of other chemical constituents, including fatty acids, organic acids, amino acids, sugars, and sterols. nih.gov This information provides a broader understanding of the plant's chemotype and can be used to differentiate between various cultivars or geographical sources. nih.gov One study using GC-MS and NMR spectroscopy identified 82 chemically diverse metabolites in the fruits of four W. somnifera chemotypes, revealing clear distinctions among them. nih.gov Another GC-MS study on the leaf, stem, and root extracts identified eighty-two unique phytochemicals. semanticscholar.org

For the analysis of non-volatile compounds like withanolides, they would first need to be chemically modified (derivatized) to increase their volatility. However, this adds complexity to the sample preparation process. Therefore, while GC-MS is a powerful tool for metabolomics, it is not the primary or preferred method for the routine analysis of ashwagandhanolide and other withanolides.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has emerged as the gold standard for the analysis of withanolides due to its exceptional sensitivity and selectivity. nih.govresearchgate.netnih.gov This technique couples the powerful separation capabilities of HPLC with the precise mass detection of mass spectrometry, allowing for the accurate identification and quantification of compounds even at very low concentrations. researchgate.netnih.gov

In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a commonly used technique for withanolides, often in positive ion mode. nih.govnih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is highly selective and significantly reduces background noise, leading to very low limits of detection and quantification. nih.gov This high sensitivity is particularly crucial for pharmacokinetic studies where the concentrations of withanolides and their metabolites in biological fluids like plasma can be very low. researchgate.netnih.gov

Numerous studies have utilized LC-MS/MS to identify and quantify a wide array of withanolides in W. somnifera extracts and biological samples. nih.govnih.gov For example, one study described the use of ultra-performance liquid chromatography coupled with tandem mass spectrometry to identify 43 possible withanolides in a root extract. nih.gov Another recent study highlighted the use of LC-HRMS/MS for comprehensive metabolite profiling, noting its advantages over other methods for complex botanical extracts. nih.gov

Advanced Spectrometric Methods for Structural Confirmation and Trace Analysis

Beyond routine quantification, advanced spectrometric techniques are indispensable for the unambiguous structural elucidation of novel withanolides and for the sensitive detection of trace-level compounds.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in identifying unknown compounds. Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for this purpose. A recent study utilized HPLC coupled to drift-tube ion-mobility quadrupole time-of-flight mass spectrometry (DT-IM-QTOF-MS) to tentatively identify 19 withanolides and withanosides in commercial ashwagandha products by measuring accurate mass and collision cross sections (CCS). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. 1D-NMR (¹H and ¹³C) and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. NMR, sometimes in conjunction with MS, has been used to identify and characterize numerous withanolides from W. somnifera. nih.govnih.gov

For trace analysis, the high sensitivity of tandem mass spectrometry (LC-MS/MS) is unparalleled, as discussed in the previous section. nih.gov The use of techniques like multiple reaction monitoring allows for the detection and quantification of withanolides at picogram or even femtogram levels. This is essential for pharmacokinetic studies, where concentrations in biological matrices are often very low. researchgate.netnih.gov

Method Validation Parameters in this compound Analysis (Specificity, Linearity, Accuracy, Precision, Limits of Detection, Limits of Quantification)

To ensure that an analytical method for this compound provides reliable and consistent results, it must be validated according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govslideshare.netwjarr.comjddtonline.info Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com The key validation parameters are:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatography, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks and by comparing the spectra of the analyte in the sample to that of a pure standard. nih.govnih.gov

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically determined by analyzing a series of standards at different concentrations and plotting a calibration curve. The correlation coefficient (r²) of the linear regression should be close to 1 (e.g., >0.99). researchgate.netnih.govnih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. researchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. cimap.res.inresearchgate.net

Limit of Quantification (LOQ): LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net It is often determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. cimap.res.inresearchgate.net

The table below summarizes typical validation parameters reported in the literature for the analysis of withanolides using various chromatographic techniques.

ParameterHPLC-PDA/DAD researchgate.netcimap.res.inHPTLC nih.govnih.gov
Linearity (r²) >0.95, >0.999>0.99
LOD 0.12 - 1.71 µg (PAD)9.48 ng/band
LOQ 0.41 - 5.71 µg (PAD)28.73 ng/band
Accuracy (% Recovery) 100.38 - 100.93%Not explicitly stated in all sources
Precision (RSD%) <2%Not explicitly stated in all sources

Application of Analytical Methods in Plant Extracts and Biosynthetic Studies

The analysis of this compound and other withanolides within complex plant matrices and for the elucidation of their biosynthesis pathways relies on a suite of advanced analytical methodologies. These techniques are crucial for the identification, quantification, and structural characterization of these bioactive compounds in extracts of Withania somnifera and for understanding their formation within the plant.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of withanolides in plant extracts. nih.govnih.govijsr.net Reversed-phase HPLC methods are commonly employed, often utilizing a binary gradient solvent system, such as methanol and water with 0.1% acetic acid, to achieve separation of structurally similar withanolides. nih.govcimap.res.in The use of photodiode array (PDA) detectors allows for the simultaneous monitoring of multiple wavelengths, aiding in the identification and purity assessment of eluted compounds by comparing their UV spectra with those of reference standards. nih.gov For compounds lacking a strong chromophore, Evaporative Light Scattering Detection (ELSD) can be used in conjunction with or as an alternative to PDA. nih.gov The robustness of HPLC methods is ensured through rigorous validation, assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and high-throughput method for the simultaneous quantification of multiple withanolides, including compounds structurally related to this compound. nih.govresearchgate.netresearchgate.net HPTLC methods have been developed and validated for the analysis of withaferin A, withanone, and withanolide A in various parts of the W. somnifera plant and in commercial formulations. nih.gov Separation is typically achieved on silica gel plates with a mobile phase such as a mixture of toluene, ethyl acetate, and acetic acid. nih.gov Densitometric scanning is used for quantification, and the identity of the compounds can be confirmed by comparing their Rf values and UV spectra with authentic standards. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rjpn.orgnih.govusc.edu This method is invaluable for the tentative identification of a wide range of withanolides and their glycosides (withanosides) in ashwagandha-based products. nih.govsciencepublishinggroup.comresearchgate.net LC-MS analysis can reveal the presence of numerous withanolides, such as β-hydroxy-2,3-dihydro-withanolide F, withanolide A, withaferin A, withanone, and withanolide D. usc.edusciencepublishinggroup.comresearchgate.net The technique is particularly useful for analyzing complex mixtures and for identifying novel or unexpected compounds. However, challenges such as in-source fragmentation of glycosylated withanolides can affect quantification and require careful optimization of instrumental parameters. nih.gov

In the realm of biosynthetic studies, these analytical techniques are indispensable. The biosynthesis of withanolides is a complex process originating from the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP). numberanalytics.comnih.gov Through a series of enzymatic reactions involving squalene (B77637) synthase, squalene epoxidase, and various cyclases and cytochrome P450 enzymes, the basic steroidal skeleton is formed and subsequently modified to produce the diverse array of withanolides. numberanalytics.comresearchgate.net Analytical methods like HPLC and LC-MS are used to profile the accumulation of withanolides in different plant tissues, which provides insights into tissue-specific biosynthesis. researchgate.net Furthermore, by employing techniques such as RNA interference (RNAi) and gene overexpression, researchers can manipulate the expression of key enzymes in the pathway and use analytical methods to observe the resulting changes in the withanolide profile, thereby confirming the function of specific genes. nih.govresearchgate.net

Detailed Research Findings:

A validated reversed-phase HPLC method was developed for the simultaneous analysis of nine withanolides, demonstrating good separation and peak purity. nih.gov The method was successfully applied to quantify these compounds in the leaf and root tissues of W. somnifera. nih.gov Another study utilized a validated HPTLC method for the simultaneous quantification of three withanolides and three phenolic acids from different plant parts and commercial formulations, confirming the identity of the withanolides using electrospray ionization mass spectrometry (ESI-MS/MS). nih.gov An investigation using HPLC coupled to drift-tube ion-mobility quadrupole time-of-flight mass spectrometry (DT-IM-QTOF-MS) tentatively identified 19 withanolides and withanosides in various commercial ashwagandha products. nih.gov

In biosynthetic research, HPLC analysis has been used to confirm the differential biosynthesis and accumulation of withanolides in various plant tissues, supporting the understanding of tissue-specific metabolic pathways. researchgate.net Overexpression of genes like squalene synthase has been shown to enhance withanolide production, with the changes in metabolite levels being monitored by analytical techniques. numberanalytics.comnih.gov

Interactive Data Tables:

Below are tables of compounds mentioned in the context of analytical research on Withania somnifera extracts.

Withanolides and Related Compounds
This compound
Withaferin A
Withanolide A
Withanolide B
Withanolide D
Withanone
1,2-Deoxywithastramonolide
17-Hydroxy withaferin A
17-Hydroxy-27-deoxy withaferin A
27-Hydroxy withanone
27-Hydroxy withanolide B
27-Deoxywithaferin A
β-hydroxy-2,3-dihydro-withanolide F
Withanolide S
Thiowithanolide
Ixocarpalactone A
Withanoside IV
Withanoside V
Withanolide sulfoxide (B87167)
Solvents and Reagents for Analytical Methods
Methanol
Water
Acetic acid
Toluene
Ethyl acetate
Chloroform
n-Hexane
Dichloromethane
Acetone
Acetonitrile
Ammonium (B1175870) acetate

Future Perspectives in Ashwagandhanolide Research

Elucidating Novel Molecular Targets and Unexplored Cellular Pathways

While the interaction of ashwagandhanolide and other withanolides with certain biological targets is established, the full spectrum of their molecular interactions remains an active area of investigation. Future research will delve deeper into identifying novel molecular targets and uncovering previously unexplored cellular pathways influenced by these compounds.

Initial studies have identified several molecular targets for withanolides, including the inhibition of nuclear factor kappa-B (NF-κB) activation and the modulation of dopaminergic D2 receptor activity. frontiersin.org For instance, computational studies have shown that this compound has the potential to inhibit estrogen receptor alpha (ERα), 17-beta-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and topoisomerase II alpha (TOP2A), all of which are implicated in breast cancer. nih.govplos.org Molecular dynamics simulations further suggest that this compound can form stable complexes with these protein targets. nih.gov

The future of this research lies in moving beyond these known interactions to a more comprehensive, proteome-wide understanding of this compound's targets. Advanced chemoproteomics platforms will be instrumental in mapping both covalent and non-covalent interactions of this compound within living cells. researchgate.net This unbiased approach could reveal unexpected targets and pathways, such as the involvement of withaferin A in RNA metabolism, providing a more holistic view of its cellular activities. researchgate.net Such discoveries will be crucial for understanding the polypharmacological nature of this compound and for identifying new therapeutic applications.

Advancements in Biosynthetic Pathway Engineering for Sustainable and Scalable Production

The natural abundance of this compound in Withania somnifera can be variable, posing a challenge for its large-scale and sustainable production for research and potential therapeutic use. nih.gov Biosynthetic pathway engineering offers a promising solution to this limitation.

The biosynthesis of withanolides is a complex process that begins with the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org These precursors are then converted to squalene (B77637), a key intermediate in steroid biosynthesis, through a series of enzymatic reactions. numberanalytics.com Key enzymes in this pathway include squalene synthase and cycloartenol (B190886) synthase. mdpi.comnih.gov

Future advancements will focus on a deeper understanding and manipulation of this pathway. nih.gov Genetic engineering techniques, such as the overexpression of rate-limiting enzymes like squalene synthase, have already shown promise in enhancing withanolide production in W. somnifera. numberanalytics.com The use of microbial heterologous systems, such as yeast and bacteria, presents a highly scalable and sustainable alternative to plant-based extraction. mdpi.comnih.gov By transferring and expressing the key biosynthetic genes from W. somnifera into these microbial hosts, researchers can create cellular factories for this compound production. mdpi.com This approach not only addresses the issue of scalability but also facilitates the elucidation of the enzymatic steps and regulatory mechanisms of the biosynthetic pathway. mdpi.comnih.gov

Rational Design of this compound Analogs with Highly Specific and Potent Activities

While naturally occurring this compound exhibits a range of biological activities, the rational design and synthesis of novel analogs hold the key to developing compounds with enhanced potency, specificity, and improved pharmacokinetic profiles. nih.gov

The chemical scaffold of withanolides offers multiple reactive sites that can be chemically modified to create a diverse library of analogs. nih.gov Techniques such as nucleophilic addition and modification of hydroxyl groups have been successfully employed to generate mono-, di-, and tri-substituted withanolides with altered biological activities. nih.gov For example, the synthesis of di- and tri-acetate analogs of withaferin A has been shown to increase their cytotoxic activity, likely due to enhanced cell permeability. nih.gov

Future research in this area will leverage computational modeling and molecular docking studies to guide the rational design of new analogs. nih.gov By understanding the structure-activity relationships (SAR) of this compound and its interaction with specific protein targets, chemists can design modifications that optimize binding affinity and biological effect. nih.govnih.gov This approach allows for the creation of analogs with highly specific and potent activities, potentially minimizing off-target effects and increasing therapeutic efficacy. The synthesis of such rationally designed analogs will be crucial for translating the therapeutic promise of this compound into clinically viable drug candidates.

Development of Advanced Analytical Tools for Comprehensive Metabolomic Profiling and Quantitative Analysis

A thorough understanding of the chemical diversity and concentration of this compound and other withanolides in Withania somnifera is fundamental for quality control, standardization of extracts, and elucidation of their biological roles. The development of advanced analytical tools is paramount to achieving this.

Currently, a variety of analytical techniques are employed for the analysis of withanolides, including high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array (PDA) detection, and mass spectrometry (MS). researchgate.netacs.orgtandfonline.com These methods have been instrumental in identifying and quantifying a range of withanolides and withanosides in plant extracts. acs.org However, the complexity of the W. somnifera metabolome, which includes numerous isomeric and isobaric compounds, presents a significant analytical challenge. nih.govacs.org

Future advancements will focus on developing more sophisticated and sensitive analytical platforms. The integration of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), with nuclear magnetic resonance (NMR) spectroscopy, will provide a more comprehensive and detailed metabolomic profile of W. somnifera. nih.gov These multi-platform approaches enable not only the quantification of known compounds like this compound but also the discovery and structural elucidation of novel withanolides. nih.gov Furthermore, the development of rapid and high-throughput analytical methods is crucial for the quality control of herbal products and for large-scale metabolomic studies aimed at understanding how factors like geographical location and cultivation practices influence the withanolide content of the plant. researchgate.net

Q & A

Q. What are the primary biochemical mechanisms through which Ashwagandhanolide exerts its anticancer effects?

To investigate its mechanisms, researchers employ in vitro assays such as cell proliferation inhibition studies (e.g., MTT or SRB assays) combined with RNA sequencing to identify differentially expressed genes. LC-MS/MS is used to track metabolite changes, while Western blotting validates protein-level targets (e.g., apoptosis regulators like Bcl-2/Bax). This compound’s dimeric thiowithanolide structure enables interactions with cellular redox systems, contributing to its antiproliferative effects .

Q. What chromatographic techniques are recommended for isolating and characterizing this compound from Withania somnifera extracts?

High-performance liquid chromatography (HPLC) with UV-Vis detection or LC-MSn analysis is standard for isolation. Fractionation using silica gel column chromatography precedes structural elucidation via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry. Purity validation requires comparative analysis against reference spectra from authenticated samples .

Q. How do researchers validate the purity and structural integrity of this compound in pharmacological studies?

Purity is assessed via HPLC (≥95% peak area) and melting point analysis. Structural confirmation combines NMR spectroscopy (e.g., HMBC for carbon-proton correlations) and high-resolution mass spectrometry (HRMS). Stability studies under varying pH/temperature conditions ensure compound integrity during assays .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing this compound’s efficacy across diverse cancer cell lines?

Use standardized cell culture conditions (e.g., matched passage numbers, serum concentrations) to minimize variability. Include positive controls (e.g., doxorubicin) and vehicle controls. Dose-response curves (0.1–100 µM) with triplicate replicates ensure robust IC50 calculations. Transcriptomic profiling (RNA-seq) identifies cell-line-specific resistance mechanisms .

Q. How can researchers reconcile discrepancies in this compound’s reported IC50 values across different tumor models?

Variability may arise from differences in cell line origin (e.g., epithelial vs. mesenchymal), culture conditions, or compound solubility. Meta-analysis of published data should normalize for assay type (e.g., SRB vs. ATP-based viability). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) quantify significance. Replicating studies under harmonized protocols is critical .

Q. What in silico strategies are employed to predict this compound’s molecular targets and off-target interactions?

Molecular docking (AutoDock Vina) against cancer-related proteins (e.g., PARP, topoisomerases) identifies putative targets. Pharmacophore modeling predicts binding affinity, while ADMET analysis (SwissADME) evaluates bioavailability and toxicity. Cross-referencing with databases like ChEMBL validates predicted targets experimentally .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with conventional chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Fixed-ratio designs (e.g., 1:1, 1:3) assess synergy across multiple doses. Flow cytometry (Annexin V/PI staining) quantifies apoptosis-induction synergy. Transcriptomic profiling post-treatment identifies pathway crosstalk (e.g., NF-κB inhibition enhancing cisplatin efficacy) .

Q. What methodological approaches address bioavailability challenges in this compound’s in vivo studies?

Nanoformulations (liposomes, PLGA nanoparticles) improve solubility and pharmacokinetics. Pharmacodynamic studies in rodent models require LC-MS/MS plasma quantification to measure Cmax and AUC. Tissue distribution analysis (e.g., tumor vs. liver) guides dosing regimens. Comparative studies with bioavailability enhancers (e.g., piperine) are recommended .

Q. How can researchers optimize extraction protocols to maximize this compound yield from Withania somnifera?

Response surface methodology (RSM) with Box-Behnken design optimizes solvent (ethanol/water ratio), temperature, and extraction time. Ultrasonic-assisted extraction (UAE) at 40 kHz improves efficiency. Post-extraction, rotary evaporation and lyophilization preserve thermolabile components. Yield validation via HPLC against standardized curves is essential .

Q. What strategies are effective in identifying this compound-specific biomarkers for clinical translation?

Use proteomic profiling (2D-DIGE, iTRAQ) of treated vs. untreated cells to identify upregulated/downregulated proteins (e.g., p53, survivin). ELISA or multiplex assays validate candidate biomarkers in patient-derived xenograft (PDX) models. Longitudinal studies correlate biomarker levels with treatment response and resistance .

Q. Methodological Notes

  • Data Contradiction Analysis : Address variability by documenting experimental parameters (e.g., cell line authentication, solvent purity) and applying multivariate statistics .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (IACUC) and ARRIVE guidelines .
  • Reproducibility : Share raw data (e.g., NMR spectra, dose-response curves) via repositories like Zenodo to facilitate cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.